

An In-depth Technical Guide to the Spectroscopic Analysis of Dextromethorphan Tannate

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Compound of Interest

Compound Name: *Dextromethorphan tannate*

CAS No.: 1406-78-6

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Introduction: Unraveling the Molecular Signature of a Complex Salt

Dextromethorphan tannate is a pharmaceutical salt formed from the antitussive agent dextromethorphan and the polyphenolic compound tannic acid.[1][2][3] Dextromethorphan, the active pharmaceutical ingredient (API), is a basic compound featuring a tertiary amine.[4] Tannic acid is not a single entity but rather a complex mixture of polygalloyl glucoses or quinic acid esters, characterized by a multitude of phenolic hydroxyl groups that impart weak acidity.[5][6][7] The formation of the tannate salt is an acid-base reaction that modifies the physicochemical properties of the dextromethorphan base, often to create sustained-release formulations.

The structural complexity of this salt necessitates robust analytical techniques to confirm its identity, purity, and the nature of the ionic interaction between the two components.

Spectroscopic methods, particularly Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for this purpose.^{[8][9]} They provide a detailed molecular fingerprint, offering insights into the specific functional groups and the electronic environment of atoms within the structure. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the FTIR and NMR analysis of **dextromethorphan tannate**, designed for researchers and scientists in drug development.

Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, causing vibrations of molecular bonds. The resulting spectrum provides a unique fingerprint based on the functional groups present. For **dextromethorphan tannate**, FTIR is crucial for confirming the ionic interaction between the dextromethorphan cation and the tannate anion.

Causality in Experimental Design: Sample Preparation

The choice of sample preparation method is critical for obtaining a high-quality FTIR spectrum. For a solid powder like **dextromethorphan tannate**, the potassium bromide (KBr) pellet method is a well-established and reliable technique.^[10]

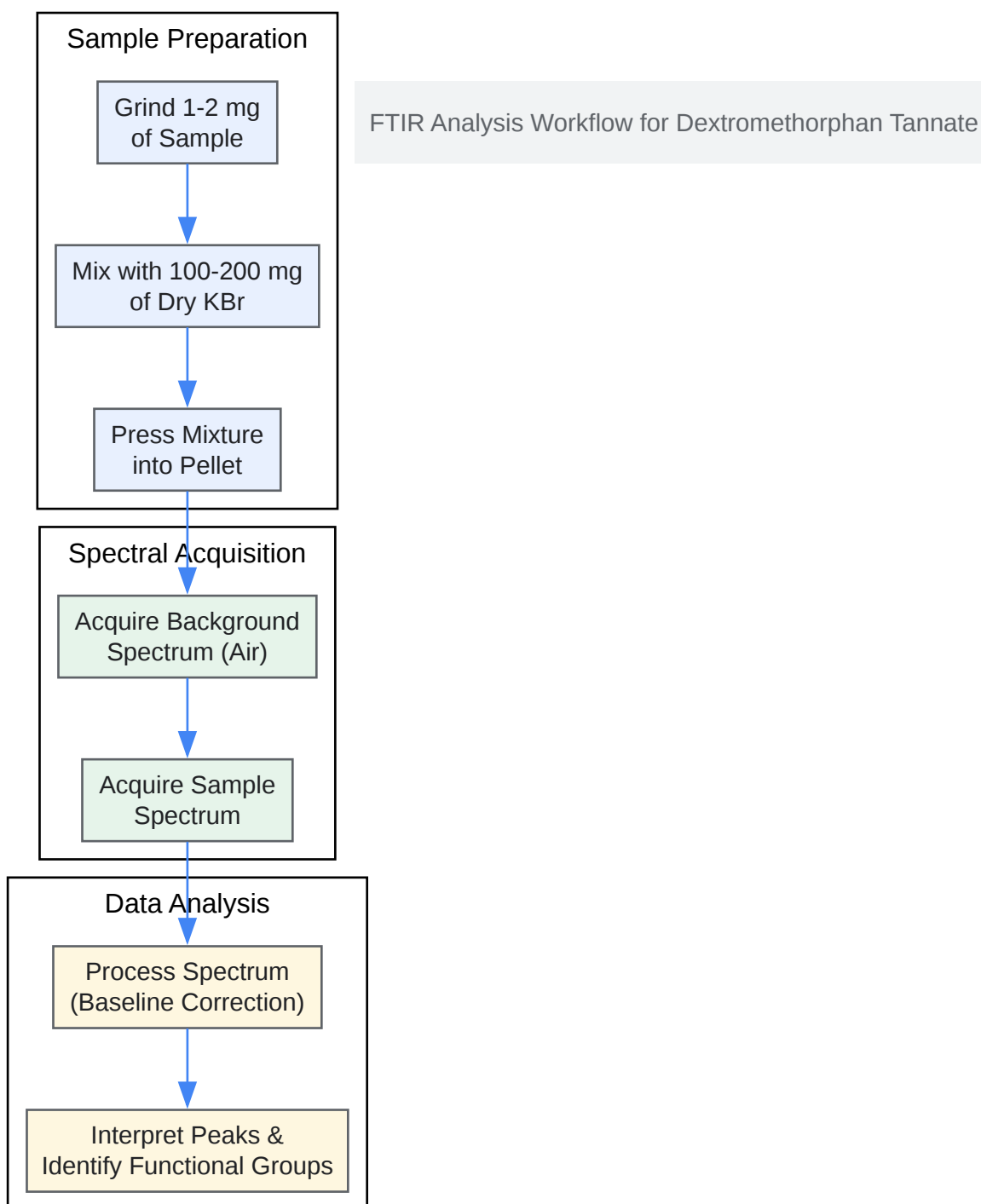
Why the KBr Pellet Method?

- **Infrared Transparency:** High-purity KBr is transparent to infrared radiation in the typical analysis range (4000–400 cm^{-1}), ensuring that it does not contribute interfering peaks to the spectrum.
- **Uniform Dispersion:** Grinding the sample with KBr and pressing it into a thin, transparent pellet minimizes scattering of the IR beam and ensures a uniform concentration of the analyte in the path of the beam, leading to a clear and reproducible spectrum.^[10]

Experimental Protocol: KBr Pellet Preparation and Analysis

- **Sample Grinding:** Using an agate mortar and pestle, finely grind approximately 1-2 mg of the **dextromethorphan tannate** sample to a fine powder.[\[10\]](#)
- **Mixing with KBr:** Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar and mix thoroughly with the ground sample until the mixture is homogeneous.[\[10\]](#)
- **Pellet Formation:** Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
- **Background Spectrum:** Place the empty sample holder in the FTIR spectrometer and run a background scan. This is a critical step to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
- **Sample Analysis:** Place the KBr pellet into the sample holder of the spectrometer and acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹.

FTIR Workflow Diagram



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Caption: Workflow for FTIR analysis using the KBr pellet method.

Spectral Interpretation: Identifying the Salt Formation

The FTIR spectrum of **dextromethorphan tannate** is not a simple superposition of the spectra of its components. The key is to identify spectral changes indicative of the acid-base reaction.

- **Dextromethorphan (Base):** The spectrum of dextromethorphan hydrobromide shows characteristic peaks for aromatic C-H stretching ($\sim 3280\text{ cm}^{-1}$), methoxy ($\text{CH}_3\text{-O-}$) stretching ($\sim 2920\text{ cm}^{-1}$), and C=C aromatic stretching ($\sim 1610\text{ cm}^{-1}$).[\[11\]](#)[\[12\]](#)
- **Tannic Acid:** The spectrum is dominated by a very broad and strong absorption band for the hydrogen-bonded hydroxyl (O-H) groups, typically centered around $3300\text{-}3400\text{ cm}^{-1}$.[\[13\]](#)[\[14\]](#)[\[15\]](#) It also shows characteristic peaks for C=O stretching from ester groups ($\sim 1700\text{-}1730\text{ cm}^{-1}$) and aromatic C=C stretching ($\sim 1614\text{ cm}^{-1}$).[\[13\]](#)[\[15\]](#)
- **Dextromethorphan Tannate (The Salt):**
 - **N⁺-H Stretch:** The protonation of the tertiary amine in dextromethorphan to form a tertiary ammonium ion ($\text{R}_3\text{N}^+\text{-H}$) gives rise to a new, very broad absorption band. This N⁺-H stretching band is typically found in the $2200\text{-}2700\text{ cm}^{-1}$ region. Its presence is a strong indicator of salt formation.
 - **Change in O-H Band:** The broad O-H band from tannic acid will change significantly. The deprotonation of some phenolic hydroxyl groups to form phenolate anions (Ar-O^-) will alter the hydrogen bonding network, often leading to a change in the shape and position of this band.
 - **Fingerprint Region:** Shifts in the C-O stretching bands of the phenol groups ($\sim 1200\text{-}1400\text{ cm}^{-1}$) and other peaks in the fingerprint region (below 1500 cm^{-1}) also provide evidence of the interaction between the two moieties.[\[16\]](#)

Wavenumber (cm ⁻¹)	Assignment	Significance in Dextromethorphan Tannate
~3600–3000	O-H Stretch (Phenolic)	Very broad band, characteristic of tannic acid. Its shape and intensity change upon deprotonation. [13] [15] [17]
~3050–3000	C-H Stretch (Aromatic)	Present from both moieties.
~2950–2850	C-H Stretch (Aliphatic & Methoxy)	Primarily from dextromethorphan. [11]
~2700–2200	N ⁺ -H Stretch (Ammonium)	Key indicator of salt formation. A new broad band appears due to the protonated amine of dextromethorphan.
~1710	C=O Stretch (Ester)	Characteristic of the galloyl ester linkages in tannic acid. [13] [15]
~1610 & ~1500	C=C Stretch (Aromatic)	Peaks from both dextromethorphan and tannic acid rings.
~1220	C-O Stretch (Phenolic)	Characteristic of the phenolic groups in tannic acid; may shift upon salt formation. [17]

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. For **dextromethorphan tannate**, ¹H NMR is particularly useful for observing the changes in the chemical environment of protons upon salt formation.

Causality in Experimental Design: Solvent Selection

The choice of a deuterated solvent is the most critical step in preparing an NMR sample. The solvent must dissolve the analyte completely without introducing interfering proton signals.^[18]

Why Deuterated Dimethyl Sulfoxide (DMSO-d₆)?

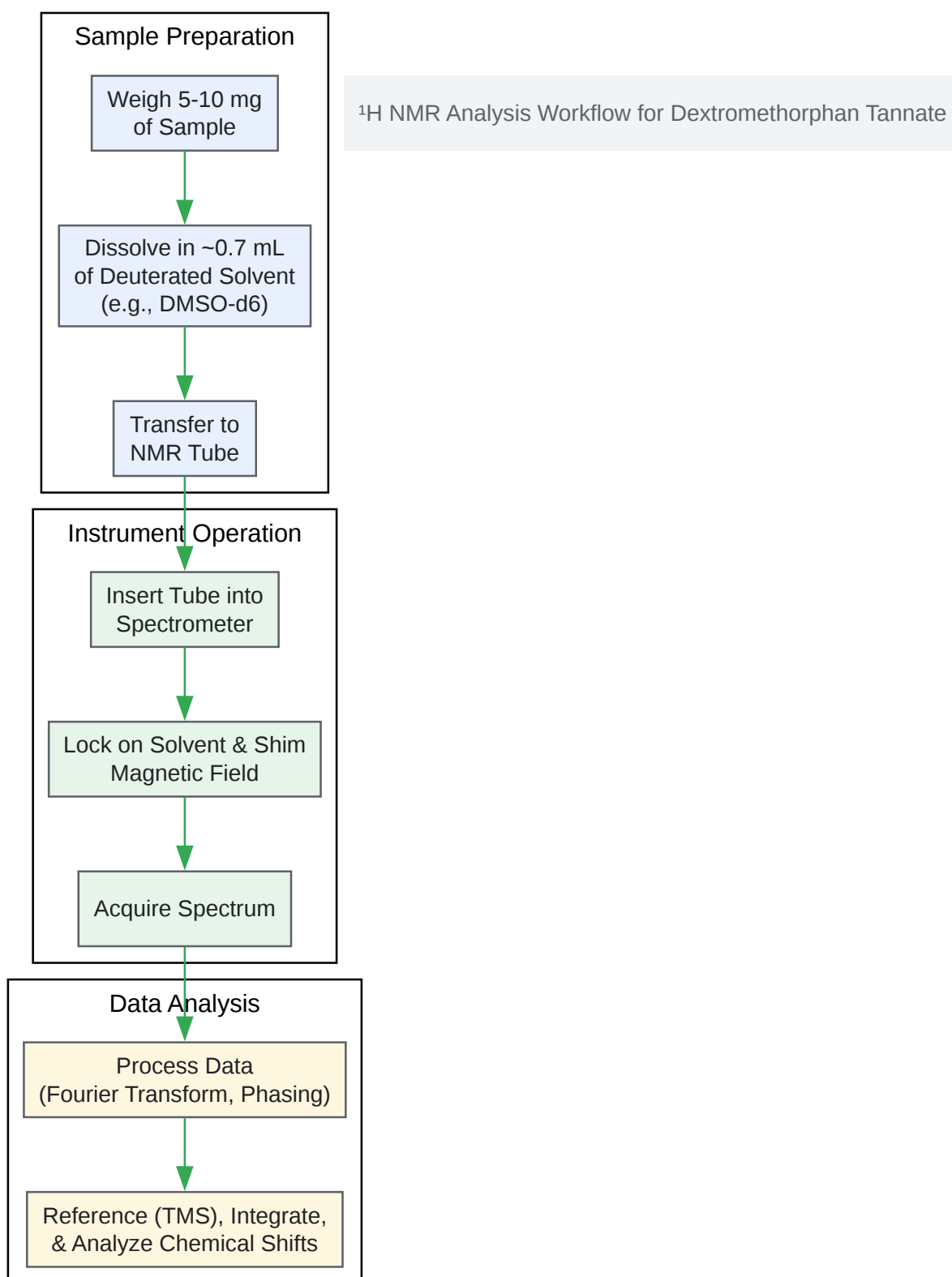
- High Polarity: **Dextromethorphan tannate** is a complex organic salt. DMSO-d₆ is a highly polar aprotic solvent with excellent solvating power for a wide range of compounds, including many challenging salts.^{[19][20]}
- Chemical Shift Range: The residual proton signal for DMSO-d₆ appears around 2.50 ppm, which typically does not overlap with many key signals of the analyte, especially the aromatic and phenolic protons.
- Hydrogen Bonding: It can dissolve compounds with extensive hydrogen bonding capabilities, like tannic acid.

Experimental Protocol: Sample Preparation and ¹H NMR Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of **dextromethorphan tannate** and transfer it to a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6–0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the NMR tube.
- Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument will perform locking (using the deuterium signal from the solvent) and shimming (optimizing the magnetic field homogeneity) procedures.
- Spectrum Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition includes a 90° pulse and an acquisition time of 2-4 seconds, with a relaxation delay of 1-5 seconds. Co-

adding 8 to 16 scans is usually sufficient. Tetramethylsilane (TMS) is typically used as an internal reference standard (0 ppm).

NMR Workflow Diagram



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Caption: Workflow for ¹H NMR analysis of **dextromethorphan tannate**.

Spectral Interpretation: Pinpointing Structural Changes

The ^1H NMR spectrum will show signals from both dextromethorphan and tannic acid. The key analytical insight comes from comparing the chemical shifts in the salt to those of the individual components.

- **Dextromethorphan (Base):** Key signals include the N-CH_3 singlet (typically ~ 2.3 ppm in DMSO-d_6), the O-CH_3 singlet (~ 3.7 ppm), aromatic protons (6.7-7.1 ppm), and a complex series of aliphatic signals for the morphinan skeleton.[21]
- **Tannic Acid:** Shows broad signals for the phenolic $-\text{OH}$ protons (often >9.0 ppm), aromatic protons of the galloyl groups (~ 6.9 -7.1 ppm), and signals from the central glucose core (~ 4.0 -5.5 ppm).[22][23]
- **Dextromethorphan Tannate (The Salt):**
 - **Downfield Shift of Dextromethorphan Protons:** The protonation of the nitrogen atom causes it to become more electron-withdrawing. This results in a significant downfield shift (to a higher ppm value) for the protons on adjacent carbons. The N-CH_3 signal and the protons on the carbons alpha to the nitrogen will be most affected.[24] This shift is a definitive marker of salt formation at the nitrogen center.
 - **Phenolic Proton Signals:** The phenolic $-\text{OH}$ protons of tannic acid, which are acidic, will likely become very broad or may even exchange with residual water in the solvent and disappear from the spectrum upon deprotonation.
 - **Integration:** The ratio of the integrals of well-resolved signals from dextromethorphan (e.g., the O-CH_3 group) to those from tannic acid (e.g., the aromatic protons) can be used to estimate the stoichiometry of the salt.

Proton Environment	Expected ¹ H Chemical Shift (ppm)	Significance in Dextromethorphan Tannate
Phenolic -OH (Tannic Acid)	> 9.0 (broad)	Signals may broaden significantly or disappear upon deprotonation, indicating involvement in the acid-base reaction.[22][23]
Aromatic H (Both)	~6.7–7.2	Overlapping signals from both moieties.
Glucose Core H (Tannic Acid)	~4.0–5.5	Complex signals from the central glucose unit of tannic acid.[22]
O-CH ₃ (Dextromethorphan)	~3.7	A sharp singlet that serves as a good integration reference for the dextromethorphan moiety.
N-CH ₃ (Dextromethorphan)	~2.3 (base) → >2.8 (salt)	Key indicator of salt formation. This signal will shift significantly downfield upon protonation of the nitrogen.[24]
Aliphatic H (Dextromethorphan)	~1.0–3.0	Complex multiplet signals. Protons alpha to the nitrogen will also show a downfield shift.

Conclusion

The spectroscopic analysis of **dextromethorphan tannate** by FTIR and NMR provides definitive evidence of its structure and the nature of the ionic bond. FTIR confirms salt formation through the appearance of a new N⁺-H stretching band and concurrent changes in the phenolic O-H band. ¹H NMR provides complementary and highly specific evidence, pinpointing the site of protonation through the characteristic downfield shift of the N-methyl and other adjacent protons on the dextromethorphan moiety. Together, these techniques form a

powerful analytical strategy for the comprehensive characterization of this complex pharmaceutical salt, ensuring its identity and quality in drug development and manufacturing.

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